N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The compound’s ability to form hydrogen bonds makes it a precise pharmacophore capable of interacting with various target receptors .
Properties
Molecular Formula |
C23H18ClN5OS |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H18ClN5OS/c24-17-13-7-8-14-18(17)25-22(30)20-19(15-9-3-1-4-10-15)28-29-21(26-27-23(29)31-20)16-11-5-2-6-12-16/h1-14,19-20,28H,(H,25,30) |
InChI Key |
LLZQJIISQSTCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Another method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phenacyl bromides . Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity .
Chemical Reactions Analysis
N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ortho esters, and phenacyl bromides . Major products formed from these reactions include different substituted triazolo thiadiazine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its anticancer properties, showing promising results against several human cancer cell lines . Additionally, it has antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . The compound is also used as an enzyme inhibitor, targeting carbonic anhydrase, cholinesterase, and alkaline phosphatase .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. It inhibits enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds allows it to interact with various receptors, enhancing its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolo thiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological targets . The unique combination of triazole and thiadiazine in N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide makes it a versatile and potent pharmacophore .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
